Cas no 82701-51-7 (5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole)

5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole structure
82701-51-7 structure
Nome del prodotto:5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
Numero CAS:82701-51-7
MF:C9H8N4
MW:172.18662071228
MDL:MFCD05662714
CID:708536
PubChem ID:5795731

5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Tetrazole,5-(2-phenylethenyl)-
    • 5-STYRYL-2H-1,2,3,4-TETRAAZOLE
    • 5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
    • 5-[(E)-2-phenylethenyl]-2H-1,2,3,4-tetrazole
    • AKOS005069587
    • SCHEMBL1774566
    • VIA42971
    • 5-[2-Phenylethenyl]-2H-tetraazole, AldrichCPR
    • (E)-5-styryl-2H-tetrazole
    • MFCD05662714
    • CHEMBL403963
    • MFCD00276928
    • 11T-0832
    • AKOS005169852
    • 5-[(1E)-2-Phenylethenyl]-2H-tetrazole
    • SR-01000638384-1
    • 5-STYRYL-1H-1,2,3,4-TETRAZOLE
    • 82701-51-7
    • CCG-48887
    • (e)-styryltetrazole
    • DTXSID20420988
    • EN300-110483
    • 5-( beta -Styryl)-2H-1,2,3,4-tetrazole
    • 5-(beta-Styryl)-2H-1,2,3,4-tetrazole
    • 5-Styryl-1H-tetrazole
    • 5-styryl-2H-tetrazole
    • 5-[(E)-2-phenylethenyl]-2H-tetrazole
    • Z1431321796
    • 220429-71-0
    • J-501989
    • MDL: MFCD05662714
    • Inchi: InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)
    • Chiave InChI: UHYGCMNTYAEAHI-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C=CC2=NNN=N2

Proprietà calcolate

  • Massa esatta: 172.074896272g/mol
  • Massa monoisotopica: 172.074896272g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 54.5Ų

Proprietà sperimentali

  • Punto di fusione: 185-187°C
  • PSA: 54.46000
  • LogP: 1.37010

5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-110483-0.1g
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
82701-51-7 95.0%
0.1g
$35.0 2025-02-21
Enamine
EN300-110483-10.0g
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
82701-51-7 95.0%
10.0g
$595.0 2025-02-21
Enamine
EN300-110483-2.5g
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
82701-51-7 95.0%
2.5g
$252.0 2025-02-21
1PlusChem
1P005BHK-50mg
2H-Tetrazole,5-(2-phenylethenyl)-
82701-51-7 95%
50mg
$90.00 2024-04-21
1PlusChem
1P005BHK-1g
2H-Tetrazole,5-(2-phenylethenyl)-
82701-51-7 95%
1g
$214.00 2024-04-21
abcr
AB176766-5g
5-Styryl-1H-1,2,3,4-tetrazole; .
82701-51-7
5g
€620.50 2025-02-19
abcr
AB176766-250mg
5-Styryl-1H-1,2,3,4-tetrazole; .
82701-51-7
250mg
€139.00 2025-02-19
A2B Chem LLC
AC47368-50mg
5-Styryl-2H-tetrazole
82701-51-7 95%
50mg
$62.00 2024-04-19
A2B Chem LLC
AC47368-2.5g
5-Styryl-2H-tetrazole
82701-51-7 95%
2.5g
$301.00 2024-04-19
A2B Chem LLC
AC47368-250mg
5-Styryl-2H-tetrazole
82701-51-7 95%
250mg
$86.00 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82701-51-7)5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
A1196717
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):368.0/545.0